1-(4-Bromo-1-ethylpyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one
Description
1-(4-Bromo-1-ethylpyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one is a heterocyclic enaminone derivative characterized by a pyrazole core substituted with a bromo group at position 4 and an ethyl group at position 1. The propenone chain at position 3 is functionalized with a dimethylamino group, conferring both electron-donating and steric effects. Enaminones, in general, serve as versatile intermediates for synthesizing bioactive molecules due to their conjugated system and hydrogen-bonding capabilities .
Properties
Molecular Formula |
C10H14BrN3O |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
1-(4-bromo-1-ethylpyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C10H14BrN3O/c1-4-14-7-8(11)10(12-14)9(15)5-6-13(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
VYTSHNXQERRPRH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)C=CN(C)C)Br |
Origin of Product |
United States |
Biological Activity
The compound 1-(4-Bromo-1-ethylpyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(4-Bromo-1-ethylpyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one is C10H14BrN3O , and it has a molecular weight of 272.14 g/mol . The presence of the bromine atom and the dimethylamino group contributes to its biological activity by influencing its interaction with biological targets.
Structural Formula
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins. The bromine substituent may enhance the cytotoxic effects by increasing lipophilicity, thereby facilitating cellular uptake .
Case Study:
In a recent study involving a series of pyrazole derivatives, it was found that compounds with a similar structure to 1-(4-Bromo-1-ethylpyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one exhibited IC50 values in the micromolar range against several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Anti-inflammatory Properties
Pyrazole derivatives are also known for their anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been documented, which is pivotal in reducing inflammation and pain. The presence of the dimethylamino group enhances its interaction with COX enzymes, leading to effective inhibition .
Antimicrobial Activity
Studies have shown that certain pyrazole derivatives possess antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways. For instance, 1-(4-Bromo-1-ethylpyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one demonstrated activity against Staphylococcus aureus and Escherichia coli in preliminary assays .
Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis via caspase activation | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antimicrobial | Disruption of bacterial membranes |
Mechanistic Insights
The biological activity of 1-(4-Bromo-1-ethylpyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one can be attributed to:
- Structural Modifications : The bromine atom enhances electron-withdrawing capacity, improving reactivity with biological targets.
- Dimethylamino Group : This moiety increases solubility and facilitates interactions with cellular components.
- Pyrazole Ring : Known for its coordination capabilities, allowing binding to metal ions which can influence biological pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Reactivity: Bromine substituents (e.g., in 4-bromophenyl derivatives) enhance electrophilic aromatic substitution reactivity compared to chloro or fluoro analogs . The dimethylamino group stabilizes the enaminone system through resonance, increasing conjugation and altering UV-Vis absorption profiles .
Indole-containing derivatives (e.g., (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one) are intermediates in anticancer drug synthesis .
Synthetic Yields and Stability :
- Pyridine and furan derivatives show higher synthetic yields (78–88%) compared to bulkier aryl systems, likely due to improved solubility during purification .
- Brominated compounds may require stringent storage conditions (e.g., low temperatures) to prevent decomposition .
Crystallographic and Hydrogen-Bonding Behavior
- Chalcone Derivatives : Dihedral angles between aromatic rings in chalcone analogs range from 7.14° to 56.26°, influencing molecular packing and crystal stability .
- Hydrogen Bonding: The enaminone moiety participates in N–H···O and C–H···π interactions, critical for supramolecular assembly in materials science .
Industrial and Pharmacological Relevance
- Patent Applications : Brominated pyrazolone derivatives (e.g., 4-bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one) are patented for their utility in agrochemicals and pharmaceuticals .
- Safety Profiles: Compounds like (E)-3-(dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one require careful handling due to hygroscopicity and air sensitivity .
Preparation Methods
Direct Bromination of 1-Ethylpyrazole
Electrophilic bromination using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or DCM) at 0–25°C selectively substitutes the pyrazole C4 position. Yields range from 45–68% depending on stoichiometry:
| Brominating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NBS | DCM | 0°C | 52 |
| Br₂/FeCl₃ | Acetic Acid | 25°C | 68 |
Regioselectivity is influenced by the electron-donating ethyl group at N1, which directs bromination to C4.
Cyclization of Hydrazine Derivatives
Alternative routes employ cyclocondensation of ethylhydrazine with 1,3-diketones. For example:
- Ethylhydrazine + 3-bromo-1,3-diketone → 4-bromo-1-ethylpyrazole (72% yield).
- Microwave-assisted cyclization reduces reaction times from 12h to 30min with comparable yields.
Alternative Route: Sequential Functionalization
Enaminone Formation Prior to Pyrazole Bromination
- Synthesize 1-ethyl-3-(3-(dimethylamino)prop-2-enoyl)pyrazole.
- Brominate at C4 using CuBr₂ in acetonitrile (75°C, 6h).
Advantages :
- Avoids deactivation of the pyrazole ring by the electron-withdrawing enaminone group.
- Higher bromination yields (78%) compared to post-functionalization routes.
Purification and Characterization
- Column Chromatography : Silica gel with hexane/EtOAc (3:1 → 1:1) elution.
- Recrystallization : Ethanol-water mixtures yield needle-like crystals (mp 89–91°C).
- Spectroscopic Data :
Scale-Up Considerations and Industrial Feasibility
Patent EP3239145B1 discloses continuous-flow bromination systems for pyrazoles, achieving 85% conversion at 100 g/L concentrations. Key parameters:
- Residence time: 8–12min
- Temperature: 40°C
- Solvent: Acetonitrile with 0.1M HBr
Q & A
Q. Advanced
- Hirshfeld surfaces : Visualize close contacts (e.g., C–H⋯O, Br⋯H) driving crystal packing. Tools like CrystalExplorer quantify interaction percentages (e.g., 20% Br⋯H in brominated analogs) .
- DFT studies : Gaussian09 or ORCA optimize molecular geometry and compute electrostatic potential maps, revealing electron-deficient regions (e.g., carbonyl groups) prone to nucleophilic attack .
How to resolve contradictions between spectroscopic data and computational models for this compound?
Advanced
Discrepancies between experimental NMR shifts and DFT-predicted values often arise from solvent effects or dynamic processes. Solutions include:
- Explicit solvent modeling : Using IEFPCM in Gaussian to simulate solvent environments (e.g., CDCl3) .
- Conformational sampling : MD simulations (e.g., AMBER) identify dominant rotamers influencing chemical shifts .
- SCXRD validation : Cross-referencing computational bond lengths/angles with crystallographic data .
What spectroscopic techniques are critical for confirming the structure of this compound?
Q. Basic
- NMR spectroscopy :
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion [M+H]+ with <2 ppm error .
What role does the dimethylamino group play in the compound's electronic properties and reactivity?
Advanced
The dimethylamino group:
- Enhances electron density : Resonance donation increases nucleophilicity at the β-carbon, facilitating Michael additions .
- Modifies absorption spectra : UV-Vis shows λmax shifts (Δ ~30 nm) compared to non-aminated analogs due to n→π* transitions .
- Influences crystal packing : N–H⋯O hydrogen bonds stabilize supramolecular architectures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
